molecular formula C19H22N2O4 B2644789 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1207005-05-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2644789
CAS No.: 1207005-05-7
M. Wt: 342.395
InChI Key: CXSREAHVCPZCNP-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound noted for its unique combination of functional groups, including a quinoline derivative and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide typically involve the following steps:

  • Formation of the Quinoline Derivative

    • Starting Material: : Aniline derivative

    • Reaction: : Cyclization in the presence of a Lewis acid such as AlCl3.

    • Conditions: : Mild heating and an inert atmosphere.

  • Incorporation of the Furan Ring

    • Starting Material: : A suitable furan derivative.

    • Reaction: : Friedel-Crafts acylation using acyl chloride.

    • Conditions: : Anhydrous conditions and a polar solvent like dichloromethane.

  • Methoxyacetylation

    • Starting Material: : Intermediate tetrahydroquinoline.

    • Reaction: : Acylation with methoxyacetic acid in the presence of a coupling reagent like EDCI.

    • Conditions: : Room temperature and an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production involves similar steps with optimizations for large-scale operations. These can include continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency. Reaction conditions are closely monitored to maintain product yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: : Potassium permanganate, hydrogen peroxide.

    • Conditions: : Acidic or basic media.

    • Products: : Ketones, carboxylic acids.

  • Reduction

    • Reagents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    • Conditions: : Mild temperatures.

    • Products: : Alcohols, alkanes.

  • Substitution

    • Reagents: : Alkyl halides, nucleophiles.

    • Conditions: : Varies (often room temperature to slight heating).

    • Products: : Various substituted derivatives.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide finds applications in several domains:

Chemistry

Used as a building block for more complex molecules in organic synthesis due to its reactive sites.

Biology

Potential for use in designing biologically active molecules such as enzyme inhibitors or receptor ligands.

Medicine

Explored for pharmacological properties, potentially useful in drug development for treating various ailments.

Industry

May serve as a precursor for high-performance materials, including specialized polymers and dyes.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

  • Molecular Targets: : Enzymes, receptors, nucleic acids.

  • Pathways: : Can inhibit enzyme activity or modulate receptor signaling pathways.

  • Interactions: : Forms stable complexes with target molecules, altering their function.

Comparison with Similar Compounds

Compared to other quinoline derivatives and furan compounds, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide offers unique properties due to its combination of functional groups:

  • Similar Compounds: : Quinolones, Furans, Carboxamides.

  • Uniqueness: : Enhanced stability, reactivity, and potential for diverse applications.

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Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-9-16(13(2)25-12)19(23)20-15-7-6-14-5-4-8-21(17(14)10-15)18(22)11-24-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSREAHVCPZCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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